5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid
Description
5-Acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid is a 1,4-dihydropyridine (DHP) derivative characterized by a fluorine-substituted aromatic ring at position 4, an acetyl group at position 5, and a carboxylic acid moiety at position 3. This compound belongs to a class of molecules known for their structural versatility and biological relevance, particularly in cardiovascular and anticancer research . The compound is identified under CAS number 439120-58-8 and is synthesized via multi-step organic reactions, as evidenced by related DHP derivatives in the literature .
Properties
IUPAC Name |
5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-8-13(10(3)19)15(11-4-6-12(17)7-5-11)14(16(20)21)9(2)18-8/h4-7,15,18H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELUZPNPZHXQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=C(C=C2)F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a dihydropyridine core with an acetyl group and a fluorophenyl substituent, which may influence its biological activity.
Pharmacological Effects
- Antioxidant Activity : Dihydropyridines have been noted for their antioxidant properties. The presence of the fluorophenyl group may enhance this effect by stabilizing free radicals and reducing oxidative stress in cells.
- Antimicrobial Activity : Research indicates that derivatives of dihydropyridines exhibit significant antimicrobial properties. Compounds similar to 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : Some studies suggest that dihydropyridines can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Calcium Channel Blockade : Similar compounds are known to act as calcium channel blockers, which can lead to vasodilation and reduced blood pressure.
- Phosphodiesterase Inhibition : The compound may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent modulation of various signaling pathways involved in inflammation and cellular proliferation .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various dihydropyridine derivatives against common pathogens. The results indicated that compounds with similar structures to 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine showed minimum inhibitory concentrations (MICs) ranging from 0.25 mg/mL to 1 mg/mL against Escherichia coli and Staphylococcus aureus .
Study 2: Anti-inflammatory Effects
In a mouse model of lung inflammation induced by lipopolysaccharide (LPS), a related dihydropyridine derivative demonstrated significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1,4-Dihydropyridine Derivatives
Key Differences in Substituent Effects
- Fluorophenyl vs. Nitrophenyl/Unsubstituted Phenyl: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects and improved lipophilicity compared to the stronger electron-withdrawing 3-nitrophenyl group in . Non-fluorinated phenyl derivatives (e.g., ) lack these electronic and solubility modifications .
- Acetyl vs. Methoxycarbonyl/Cyano: The acetyl group at position 5 offers a balance between electron withdrawal and steric bulk, contrasting with the more polar methoxycarbonyl () or cyano groups (), which may alter binding affinity or metabolic pathways .
- Carboxylic Acid vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
